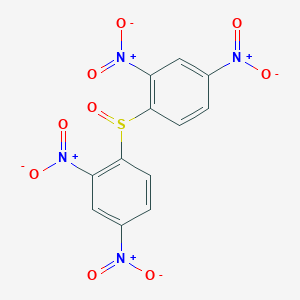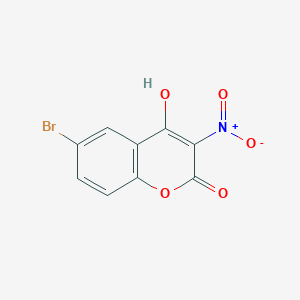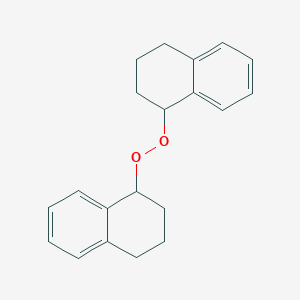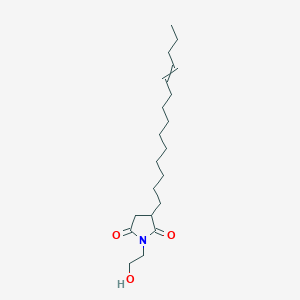
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a pyrrolidinedione core with hydroxyethyl and tetradecenyl substituents, making it a valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- typically involves multi-step organic reactions. One common method includes the reaction of succinimide with ethylene oxide to introduce the hydroxyethyl group. The tetradecenyl group can be introduced through a subsequent alkylation reaction using tetradecenyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrolidinedione core can be reduced to form pyrrolidine derivatives.
Substitution: The tetradecenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tetradecenyl group can interact with hydrophobic regions. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-: Lacks the tetradecenyl group, making it less hydrophobic.
2,5-Pyrrolidinedione, 1-(2-acetyloxyethyl)-: Contains an acetyloxyethyl group instead of hydroxyethyl, altering its reactivity.
Uniqueness
2,5-Pyrrolidinedione, 1-(2-hydroxyethyl)-3-(tetradecenyl)- is unique due to its combination of hydrophilic and hydrophobic groups, allowing it to interact with a wide range of biological targets and making it versatile in various applications .
Eigenschaften
CAS-Nummer |
56418-17-8 |
|---|---|
Molekularformel |
C20H35NO3 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-tetradec-10-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(23)21(15-16-22)20(18)24/h4-5,18,22H,2-3,6-17H2,1H3 |
InChI-Schlüssel |
HKHVYVHBFIZLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCCCCCCCC1CC(=O)N(C1=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)

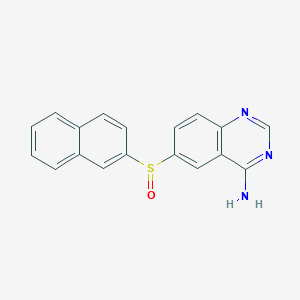
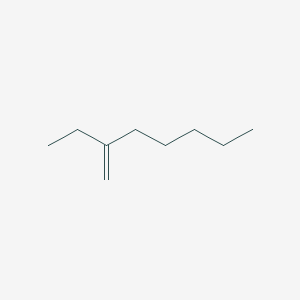


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)

